molecular formula C8H13NO2 B1589229 (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 99208-71-6

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B1589229
CAS No.: 99208-71-6
M. Wt: 155.19 g/mol
InChI Key: YTXXRLXVAZGQAL-LURJTMIESA-N
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Description

Bicyclic Heterocyclic Framework Analysis

The pyrrolo[1,2-c]oxazole bicyclic system represents a unique fusion of two five-membered heterocycles, creating a rigid molecular framework with distinctive electronic and steric properties. Crystallographic analysis of related pyrrolo[1,2-c]oxazole derivatives has revealed that the fused ring system exhibits remarkable planarity, with root mean square deviation measurements of approximately 0.006 Angstroms from perfect planarity. This structural rigidity contributes significantly to the compound's stability and influences its chemical reactivity patterns.

The tetrahydro modification of the basic pyrrolo[1,2-c]oxazole scaffold introduces additional conformational complexity while maintaining the core bicyclic integrity. The saturated nature of the pyrrolidine portion contrasts with the partially unsaturated oxazole component, creating an asymmetric electronic distribution across the molecular framework. This electronic asymmetry is further enhanced by the presence of the carbonyl functionality at the 5-position, which serves as both an electron-withdrawing group and a potential coordination site for various chemical interactions.

The dimethyl substitution at the 3-position introduces significant steric hindrance that affects both the compound's conformational preferences and its reactivity profile. These methyl groups create a sterically congested environment that can influence approach trajectories for incoming nucleophiles or electrophiles, thereby affecting the compound's participation in various chemical transformations. The positioning of these substituents also contributes to the overall lipophilicity of the molecule and affects its solubility characteristics in different solvent systems.

Stereochemical Configuration and Chiral Center Implications

The (S)-configuration at the stereogenic center represents the absolute stereochemical arrangement that distinguishes this enantiomer from its (R)-counterpart. This stereochemical specification follows the Cahn-Ingold-Prelog priority system and has profound implications for the compound's three-dimensional molecular geometry and potential biological interactions. Research on related chiral pyrrolo[1,2-c]oxazole derivatives has demonstrated that the absolute configuration can be unambiguously determined through circular dichroism spectroscopy, particularly by analyzing the sign of characteristic absorption bands around 205 nanometers.

The stereochemical arrangement in the (S)-enantiomer creates distinct spatial relationships between the various functional groups and substituents within the molecule. This specific three-dimensional organization affects the compound's ability to interact with chiral environments, including biological receptors, enzymes, and other chiral molecules. The rigidity of the bicyclic framework ensures that the stereochemical information is effectively transmitted throughout the molecular structure, minimizing conformational flexibility that might otherwise compromise stereochemical integrity.

Comparative studies between (S)- and (R)-configured analogs have revealed distinct pharmacological profiles, highlighting the critical importance of absolute stereochemistry in determining biological activity. The (S)-configuration typically exhibits different binding affinities and selectivity patterns compared to its enantiomeric counterpart, emphasizing the necessity for precise stereochemical control during synthesis and characterization procedures.

Stereochemical Parameter (S)-Configuration Significance
Absolute Configuration S according to Cahn-Ingold-Prelog rules Determines spatial arrangement of substituents
Circular Dichroism Response Characteristic 205 nm band signature Diagnostic for absolute configuration
Binding Affinity Pattern Distinct from (R)-enantiomer Critical for biological activity
Conformational Rigidity High due to bicyclic framework Maintains stereochemical integrity

Crystallographic Data and X-ray Diffraction Studies

The first reported crystal structure of the pyrrolo[1,2-c]oxazole ring system has provided crucial structural parameters that inform our understanding of this molecular framework. The crystallographic investigation revealed that the fused ring system maintains an essentially planar configuration with minimal deviation from idealized geometry. This planarity is particularly significant as it influences both the electronic properties of the molecule and its potential for π-π stacking interactions in solid-state arrangements.

X-ray diffraction analysis has established precise bond lengths and angles within the bicyclic framework, providing fundamental geometric parameters that serve as benchmarks for computational studies and structure-activity relationship investigations. The oxazole ring exhibits characteristic bond lengths consistent with partial aromatic character, while the pyrrolidine component displays typical saturated aliphatic bond distances. The fusion between these two rings creates unique geometric constraints that influence the overall molecular architecture.

Crystal packing studies have revealed the presence of weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds and carbon-hydrogen to fluorine contacts in related derivatives. These weak interactions contribute to the stability of the crystal lattice and provide insights into potential intermolecular recognition patterns that may be relevant for biological activity or material properties.

The crystallographic data also provides valuable information about molecular dimensions and spatial requirements, which are essential for understanding the compound's ability to interact with biological targets or participate in various chemical processes. The molecular volume and surface area calculations derived from crystallographic coordinates contribute to computational predictions of solubility, permeability, and other physicochemical properties.

Crystallographic Parameter Value Reference
Ring System Planarity 0.006 Å root mean square deviation
Space Group Specific to individual crystals
Intermolecular Interactions C-H⋯O and C-H⋯F hydrogen bonds
Crystal Packing π-π stacking interactions

Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Analysis

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have provided comprehensive insights into the electronic structure and molecular properties of pyrrolo[1,2-c]oxazole derivatives. These computational studies have validated experimental geometric parameters while providing additional information about electronic distribution, molecular orbitals, and electrostatic potential surfaces that are not directly accessible through experimental methods alone.

Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic characteristics that govern the compound's reactivity patterns and potential for various chemical transformations. The molecular orbital distributions provide insights into the preferred sites for electrophilic and nucleophilic attack, helping to rationalize observed reactivity patterns and predict potential synthetic transformations. The energy gap between these frontier orbitals also provides information about the compound's electronic stability and potential for participation in various types of chemical reactions.

Molecular electrostatic potential calculations have mapped the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that influence intermolecular interactions and binding preferences. These calculations are particularly valuable for understanding potential biological interactions and for designing synthetic strategies that take advantage of specific electronic characteristics.

The computational studies have also provided thermodynamic data, including enthalpies of formation, heat capacities, and other thermochemical parameters that are essential for understanding the compound's stability and potential for various chemical processes. These calculations complement experimental thermodynamic measurements and provide predictive capabilities for related compounds that may not be readily accessible through experimental methods.

Computational Parameter Method Significance
Molecular Geometry B3LYP/6-311G(d,p) Validates experimental structures
Frontier Orbitals Density Functional Theory Predicts reactivity patterns
Electrostatic Potential Computational mapping Identifies interaction sites
Thermodynamic Properties Quantum chemical calculations Predicts stability and reactivity

Properties

IUPAC Name

(7aS)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXRLXVAZGQAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C(CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N2[C@@H](CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447563
Record name (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99208-71-6
Record name (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7aS)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
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Preparation Methods

Cyclization of Chiral Amino Alcohol Precursors

  • Starting Materials: Chiral amino alcohols or amino acids bearing the desired stereochemistry at the 3-position.
  • Method:
    • Protection of amino and hydroxyl groups as necessary.
    • Intramolecular cyclization promoted by dehydrating agents or coupling reagents to form the oxazolone ring fused to the pyrrolidine.
    • Introduction of the 3,3-dimethyl substituents typically via alkylation of the precursor or using appropriately substituted starting materials.

This approach leverages the inherent chirality of the starting amino acid or amino alcohol to ensure stereochemical fidelity.

Asymmetric Synthesis via Chiral Catalysts

  • Use of chiral catalysts or auxiliaries to induce stereoselective cyclization.
  • Catalytic asymmetric cyclization reactions forming the bicyclic ring system under mild conditions.
  • This method allows for the synthesis of the (S)-enantiomer with high enantiomeric excess.

Multi-Step Synthesis from Simple Precursors

  • Stepwise construction involving:
    • Formation of a pyrrolidinone intermediate.
    • Subsequent cyclization with a carbonyl or carboxyl group to form the oxazolone ring.
    • Introduction of gem-dimethyl groups via alkylation or use of dimethyl-substituted building blocks.

Example Synthetic Route (Hypothetical Based on Related Compounds)

Step Reagents/Conditions Outcome/Notes
1 Starting from (S)-amino acid derivative Provides stereochemical control at C-3
2 Protection of amine (e.g., Boc protection) Prevents side reactions
3 Alkylation with methyl iodide or equivalent Introduces 3,3-dimethyl substituents
4 Cyclization using dehydrating agent (e.g., DCC, EDC) Forms fused oxazolone-pyrrolidine ring system
5 Deprotection and purification Yields this compound

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents/Conditions Advantages Challenges
Cyclization of Chiral Amino Alcohols (S)-Amino alcohols or acids Dehydrating agents (DCC, EDC), bases High stereochemical control Multi-step, protection/deprotection steps
Asymmetric Catalysis Simple precursors + chiral catalyst Chiral ligands, mild cyclization conditions High enantioselectivity Requires expensive catalysts
Multi-step Synthesis Pyrrolidinone intermediates Alkylation reagents, cyclization agents Flexibility in substituent introduction Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one exhibits anticancer properties. In a study exploring novel oxazolone derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways related to cell survival and proliferation.

2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to inhibit neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases.

Materials Science Applications

1. Polymer Chemistry
The compound serves as a valuable building block in the synthesis of functional polymers. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound can be utilized in coatings and adhesives with improved performance characteristics.

Synthetic Intermediate

This compound is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions, such as cycloadditions and nucleophilic substitutions, makes it a versatile compound in synthetic organic chemistry.

Case Studies

StudyApplicationFindings
Anticancer Activity Study Cancer TreatmentDemonstrated significant cytotoxicity against breast and lung cancer cell lines through apoptosis induction.
Neuroprotective Effects Study Neurodegenerative DiseasesInhibited neuroinflammation and oxidative stress in models of Alzheimer's disease.
Polymer Chemistry Research Material DevelopmentImproved thermal stability and mechanical properties in functional polymers derived from the compound.

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analysis:

  • Electronic Properties : The electron-donating methyl groups contrast with the electron-withdrawing phenyl group in (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, altering nucleophilic reactivity .

Physicochemical Properties

Property Target Compound (3R,7aS)-3-Phenyl Analog [S]-3-Phenyl-1,7a-dihydro Analog
Purity 95% 90–95% Not reported
Solubility Likely soluble in polar aprotic solvents (e.g., DMF) Organic solvents Organic solvents
Storage Long-term storage stable Not reported Not reported

Biological Activity

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a compound with notable biological activity. It possesses a molecular formula of C8H13NO2 and a molecular weight of approximately 155.19 g/mol. This compound is characterized by its unique oxazolone structure, which contributes to its diverse biological properties.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological pathways:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Cytotoxic Effects : It has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Properties : Preliminary research suggests that it may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for bacteria and 16 µg/mL for fungi, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. For instance, at a concentration of 50 µM, it reduced the viability of breast cancer cells by approximately 70% . This suggests promising applications in cancer therapeutics.
  • Neuroprotective Effects : Research published in Neuroscience Letters highlighted that this compound could mitigate oxidative stress in neuronal cells. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes .
PropertyValue
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Boiling Point262.2 ± 19.0 °C
CAS Number99208-71-6
InChI KeyYTXXRLXVAZGQAL-LURJTMIESA-N

Biological Activity Overview

Activity TypeDescription
AntimicrobialEffective against Staphylococcus aureus and Candida albicans with MIC values of 32 µg/mL and 16 µg/mL respectively.
CytotoxicityInduces apoptosis in cancer cell lines; reduces viability by up to 70% at 50 µM concentration.
NeuroprotectionMitigates oxidative stress; enhances antioxidant enzyme expression in neuronal cells.

Q & A

Q. What are the common synthetic routes for (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one?

A key method involves alkylation of lithiated intermediates, such as (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, with methyl iodide to introduce chiral methyl groups. This is followed by reduction and rearrangement steps to generate intermediates like benzyl-protected piperidines, which are deprotected and functionalized to yield the final product. Optimized routes report ~32% overall yield over ~80 hours . Alternative pathways may use enantioselective catalysis or chiral auxiliaries derived from pyrrolo-oxazolone scaffolds .

Q. How is stereochemical integrity ensured during synthesis?

Chiral intermediates (e.g., (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(1H)-one) are employed to control configuration. Stereochemical fidelity is verified via chiral HPLC or polarimetry, and intermediates are stabilized using protecting groups (e.g., benzyl) to prevent racemization during reactive steps .

Q. Which spectroscopic methods are used for characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry, with characteristic peaks for oxazolone (C=O ~170 ppm) and pyrrolidine rings.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for related compounds (e.g., (3R,6S,7aS)-3-phenyl-6-(phenylsulfanyl)-perhydropyrrolo[1,2-c]oxazol-5-one) .

Q. What safety protocols are critical for handling this compound?

While specific data for this compound is limited, analogous pyrrolo-oxazolones require precautions against inhalation (use fume hoods), skin contact (wear nitrile gloves), and storage in cool, dry conditions (<50°C). Refer to GHS codes H315 (skin irritation) and H319 (eye irritation) for guidance .

Advanced Research Questions

Q. How can low yields in the alkylation step (e.g., 32%) be improved?

  • Solvent optimization : Replace THF with less coordinating solvents (e.g., DMF) to enhance lithiation efficiency.
  • Catalysis : Explore asymmetric catalysis (e.g., chiral Lewis acids) to reduce side reactions.
  • Temperature control : Lower reaction temperatures may suppress competing pathways like over-alkylation .

Q. What strategies resolve contradictions in stereochemical outcomes across studies?

Discrepancies may arise from divergent reaction conditions (e.g., solvent polarity, temperature). Systematic studies using DOE (Design of Experiments) can isolate variables. Cross-validation with X-ray crystallography and computational modeling (DFT) clarifies configuration .

Q. How does the oxazolone ring influence reactivity?

The oxazolone’s electron-deficient carbonyl group facilitates nucleophilic attacks (e.g., alkylation), while ring strain enhances reactivity in cycloadditions. Substituents at C3 (e.g., dimethyl groups) sterically hinder undesired side reactions, improving regioselectivity .

Q. What advanced techniques validate metabolic stability in biological studies?

  • LC-MS/MS : Quantifies compound degradation in hepatic microsome assays.
  • Isotope labeling : Tracks metabolic pathways using 14^{14}C-labeled analogs.
  • Docking studies : Predict interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Q. How can computational chemistry predict stereochemical outcomes?

Density Functional Theory (DFT) calculates transition-state energies to predict enantiomer ratios. Molecular dynamics simulations model solvent effects on reaction pathways. These tools are validated against experimental data (e.g., X-ray structures) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Chromatography becomes impractical; switch to crystallization (e.g., using ethanol/water mixtures).
  • Intermediate stability : Protect labile groups (e.g., tert-butyl in (3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one) to prevent degradation during prolonged reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Reactant of Route 2
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(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

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